Verdinexor

Descripción general

Descripción

Verdinexor es un compuesto novedoso, biodisponible por vía oral, que funciona como un inhibidor selectivo de la exportación nuclearEste compuesto ha demostrado un potencial significativo en el tratamiento de diversas enfermedades, incluidos los cánceres y las infecciones virales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Verdinexor implica múltiples pasos, comenzando con la preparación de intermediarios claveLas condiciones de reacción a menudo implican el uso de bases fuertes y solventes como la dimetilformamida para facilitar la formación del producto deseado .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, y a menudo implica cromatografía líquida de alto rendimiento para la purificación. La producción también cumple con los estrictos estándares regulatorios para garantizar la seguridad y eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: Verdinexor se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales en la molécula de this compound, alterando potencialmente su actividad.

Reducción: Las reacciones de reducción se pueden utilizar para modificar el estado de oxidación de átomos específicos dentro de la molécula.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las condiciones a menudo implican el uso de solventes apróticos polares y bases como el hidruro de sodio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Antiviral Applications

Mechanism of Action

Verdinexor functions by inhibiting the nuclear export protein Exportin-1 (XPO1), which is crucial for the replication of several viruses. By blocking this pathway, this compound prevents the transport of viral components necessary for virion assembly from the nucleus to the cytoplasm, thereby inhibiting viral replication.

Efficacy Against Influenza

Research has demonstrated that this compound exhibits significant antiviral activity against various strains of influenza A and B viruses. In preclinical studies, it has been shown to reduce viral replication in mouse models, limit pulmonary virus burden, and decrease inflammatory cytokine expression in response to viral infection . Specifically, in studies involving pandemic H1N1 and highly pathogenic avian influenza strains, this compound effectively limited lung pathology and mortality .

Potential for Other Viral Infections

Beyond influenza, this compound is being investigated for its efficacy against other viral infections such as HIV. Preclinical data suggests that it may inhibit HIV replication by targeting XPO1-dependent pathways .

Veterinary Oncology

Treatment of Canine Lymphoma

this compound has received conditional approval from the U.S. Food and Drug Administration (FDA) for the treatment of canine lymphoma, particularly non-Hodgkin lymphoma in dogs. This aggressive cancer type often leads to rapid deterioration without treatment. Clinical trials have shown that approximately 75% of dogs treated with this compound achieved either a complete or partial response .

Clinical Study Insights

A study involving dogs with cutaneous epitheliotropic T-cell lymphoma (CETL) reported an overall objective response rate of 37%, with a mean time to disease progression of approximately 56 days . Common adverse effects included weight loss and lethargy, but overall tolerability was deemed acceptable .

Combination Therapies

Synergistic Effects with Chemotherapy

Current research is exploring the combination of this compound with traditional chemotherapeutic agents such as doxorubicin. Preliminary studies indicate that this combination may enhance treatment efficacy while maintaining tolerability in canine patients . This approach could potentially lead to improved outcomes for various cancer types in veterinary medicine.

Summary Table of Applications

Mecanismo De Acción

Verdinexor ejerce sus efectos inhibiendo la función de exportación nuclear de la Exportina 1. Esta inhibición conduce a la acumulación de proteínas supresoras de tumores y otras proteínas reguladoras en el núcleo, induciendo así la apoptosis e inhibiendo la proliferación celular. El compuesto también interrumpe la exportación nuclear de proteínas virales, inhibiendo así la replicación viral .

Compuestos similares:

Selinexor: Otro inhibidor selectivo de la exportación nuclear, utilizado principalmente para tratar el mieloma múltiple y el linfoma difuso de células B grandes.

Unicidad: A diferencia de Selinexor, que se utiliza principalmente en medicina humana, this compound ha demostrado eficacia en el tratamiento de cánceres caninos, lo que lo convierte en un compuesto versátil tanto en medicina humana como veterinaria .

Comparación Con Compuestos Similares

Selinexor: Another selective inhibitor of nuclear export, used primarily for treating multiple myeloma and diffuse large B-cell lymphoma.

Uniqueness: Unlike Selinexor, which is primarily used in human medicine, this compound has shown efficacy in treating canine cancers, making it a versatile compound in both human and veterinary medicine .

Actividad Biológica

Verdinexor, also known as KPT-335, is a novel orally bioavailable drug categorized as a selective inhibitor of nuclear export (SINE). It primarily targets Exportin 1 (XPO1/CRM1), a protein that mediates the nuclear export of various proteins, including tumor suppressors and viral components. This mechanism positions this compound as a promising therapeutic agent in oncology and virology.

This compound functions by inhibiting the CRM1-mediated nuclear export pathway, which is crucial for the transport of proteins such as p53 and other tumor suppressors out of the nucleus. By preventing this export, this compound enhances the accumulation of these proteins in the nucleus, thereby promoting their tumor-suppressive functions. This action is particularly relevant in cancers where CRM1 is overexpressed, contributing to tumor progression and resistance to therapy.

Key Biological Activities:

- Anticancer Activity : this compound has shown significant anticancer effects in various preclinical models, including canine osteosarcoma and feline lymphoma .

- Antiviral Effects : The compound has demonstrated efficacy against viral infections, notably influenza A, by reducing viral replication both in vitro and in vivo .

Anticancer Studies

- Canine Osteosarcoma : A study highlighted that this compound exhibits potent biological activity against canine osteosarcoma cell lines. It received conditional FDA approval for treating lymphoma in dogs due to its effectiveness in reducing tumor size and improving survival rates .

- Feline Lymphoma : Preliminary pharmacokinetic studies indicate that this compound may also be effective in treating feline tumors, with ongoing research aimed at establishing its safety and efficacy in cats .

- Esophageal Cancer : In vitro studies have shown that this compound inhibits the proliferation and migration of esophageal cancer cells through the XPO1-c-Myc-FOSL1 axis, indicating its potential as a therapeutic agent for this malignancy .

Antiviral Studies

Research has indicated that this compound can significantly reduce lung virus titers in models infected with influenza A. Its ability to inhibit viral replication suggests it could be a valuable treatment option for viral infections that exploit the CRM1 pathway for replication .

Clinical Trials

A Phase I clinical trial conducted on dogs with non-Hodgkin lymphoma demonstrated that this compound was well-tolerated and showed promising biological activity. The study focused on determining the maximum tolerated dose (MTD) and assessing the drug's safety profile .

Pharmacokinetics

In a recent study involving cats, a UPLC-MS/MS method was developed to quantify KPT-335 concentrations in plasma. Key pharmacokinetic parameters were established:

- T_max : 1.46 ± 0.51 hours

- C_max : 239.54 ± 190.60 ng/mL

- Half-life (T_1/2) : 5.16 ± 2.30 hours

- Area Under Curve (AUC) : 1439.85 ± 964.64 ng·mL⁻¹·h (0-t) and 1589.82 ± 1003.75 ng·mL⁻¹·h (0-∞) .

Comparative Efficacy Table

Propiedades

IUPAC Name |

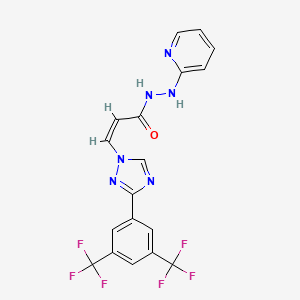

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31)/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAKEJZFFCECPN-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022535 | |

| Record name | Verdinexor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392136-43-4 | |

| Record name | Verdinexor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392136434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verdinexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Verdinexor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERDINEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85Q03215IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.